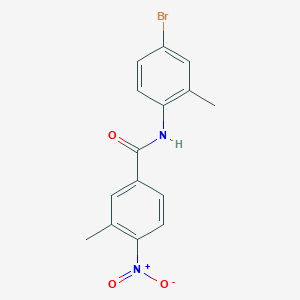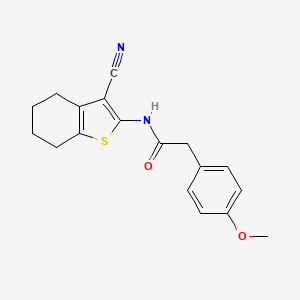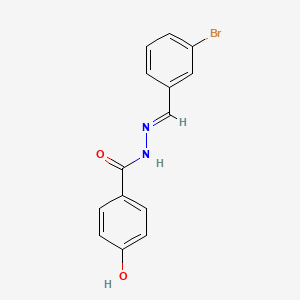
N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrobenzamide derivatives, including compounds like N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide, are of significant interest in organic chemistry due to their diverse biological activities and potential applications in material science. These compounds are synthesized through various organic reactions and analyzed using techniques such as NMR, MS, IR spectroscopy, and X-ray crystallography.
Synthesis Analysis
The synthesis of nitrobenzamide derivatives typically involves the acylation of nitrobenzene derivatives with appropriate acid chlorides or anhydrides in the presence of a base. The synthesis process can be optimized by selecting suitable solvents and reaction conditions to increase yield and purity (Dwivedi & Kumar, 2019).
Molecular Structure Analysis
The molecular structure of nitrobenzamide derivatives is characterized by spectroscopic methods and X-ray crystallography. These compounds often exhibit interesting structural features, including hydrogen bonding and π-π interactions, which can influence their physical and chemical properties (He et al., 2014).
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Spectroscopic Analysis
N-(4-Bromophenyl)-4-nitrobenzamide has been studied for its vibrational spectroscopic properties and molecular docking potential, suggesting its application in developing antibacterial drugs. Computational methods highlighted its structural characteristics and potential electro-optical applications due to its hyperpolarizability values (Dwivedi & Kumar, 2019).
Synthetic Applications
Anticonvulsant Activity
A study on a series of 4-nitro-N-phenylbenzamides, closely related to the compound , demonstrated significant anticonvulsant properties. This suggests potential therapeutic applications for related compounds in treating seizure disorders (Bailleux et al., 1995).
Corrosion Inhibition
N-Phenyl-benzamide derivatives, which share structural features with N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide, have been evaluated for their efficacy as corrosion inhibitors on mild steel in acidic conditions. These studies highlight the chemical's potential in industrial applications to protect metals against corrosion (Mishra et al., 2018).
Biosensor Development
The development of biosensors using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, which has a similar nitro and amide functional group arrangement, indicates the utility of such compounds in creating sensitive detection systems for biological molecules. This application is crucial for medical diagnostics and environmental monitoring (Karimi-Maleh et al., 2014).
Eigenschaften
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-9-8-12(16)4-5-13(9)17-15(19)11-3-6-14(18(20)21)10(2)7-11/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLOWTGYZHNXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)Br)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,4-trimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}pyrrolidin-3-ol](/img/structure/B5603264.png)

![2-amino-4-[(3,3-dimethyl-2-oxobutyl)thio]-6-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5603282.png)

![2-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5603296.png)
![4-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5603314.png)
![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-3-isobutyl-1-methyl-1H-pyrazole](/img/structure/B5603319.png)

![2-(2-methoxyethyl)-8-(1H-pyrrol-2-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5603321.png)
![6-chloro-3-fluoro-2-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5603327.png)
![2-methoxy-4-[2-(2-methylbenzoyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5603331.png)
![1-tert-butyl-N-[3-(4-methoxyphenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5603337.png)
![N-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5603350.png)
![methyl 4-({[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate](/img/structure/B5603354.png)